molecular formula C23H24N4O2S2 B4027941 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperazinecarbodithioate

2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperazinecarbodithioate

Cat. No.: B4027941
M. Wt: 452.6 g/mol
InChI Key: CVBNMIDSDMQHMS-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 4,5-diphenyl-1,3-oxazole core linked via an amino-oxoethyl group to a 4-methylpiperazine carbodithioate moiety. The 4,5-diphenyloxazole scaffold is structurally rigid and aromatic, contributing to π-π stacking interactions in molecular recognition processes .

Properties

IUPAC Name

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] 4-methylpiperazine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2/c1-26-12-14-27(15-13-26)23(30)31-16-19(28)24-22-25-20(17-8-4-2-5-9-17)21(29-22)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBNMIDSDMQHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-methylacetamide (CAS 565439-67-0)
  • Structural Difference : Replaces the carbodithioate group with a sulfanyl (–S–) and acetamide (–N–CO–CH3).
  • Implications: Reduced metal-binding capacity compared to the carbodithioate. Higher hydrolytic stability due to the absence of the reactive dithiocarbamate group. Potential for altered biological targeting (e.g., kinase vs. protease inhibition) .
[2-(2-Methyl-1H-indol-3-yl)-2-oxoethyl] 4-benzylpiperazine-1-carbodithioate
  • Structural Difference : Substitutes the 4,5-diphenyloxazole with a 2-methylindole ring and replaces the 4-methylpiperazine with a benzylpiperazine.
  • Implications :
    • Enhanced lipophilicity due to the benzyl group, improving membrane permeability.
    • The indole moiety may confer selectivity for serotonin or dopamine receptors .
1-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]piperazine hydrochloride (CAS 33161-87-4)
  • Structural Difference: Lacks the carbodithioate and amino-oxoethyl linker; instead, a methylene bridge connects the oxazole to piperazine.
  • Implications :
    • Simplified synthesis but reduced conformational flexibility.
    • Protonated piperazine (as hydrochloride salt) enhances aqueous solubility .

Functional Group Comparisons

Compound Key Functional Groups Potential Applications Stability
Target compound Carbodithioate, 4,5-diphenyloxazole Enzyme inhibition, metal chelation Moderate (prone to hydrolysis)
2-[(4,5-Diphenyloxazol-2-yl)sulfanyl]-N-methylacetamide Sulfanyl, acetamide Kinase/protease inhibition High
[2-(2-Methylindol-3-yl)-2-oxoethyl] carbodithioate Carbodithioate, indole Neurotransmitter receptor modulation Moderate
1-[(4,5-Diphenyloxazol-2-yl)methyl]piperazine Piperazine hydrochloride Antibacterial/antifungal agents High (salt form)

Pharmacological and Biochemical Insights

  • SZV 1287 ([3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime]) is a semicarbazide-sensitive amine oxidase (SSAO) inhibitor . The target compound’s carbodithioate group may enhance SSAO binding via sulfur-metal interactions, though this requires experimental validation.
  • Ethyl 4-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamido]benzoate () shares an acetamido linker but uses a thiazole core. Thiazoles are associated with antidiabetic and antimicrobial activity, suggesting divergent therapeutic pathways compared to oxazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperazinecarbodithioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperazinecarbodithioate

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